molecular formula C10H18N2O2 B2906771 Tert-butyl 3-amino-3-ethenylazetidine-1-carboxylate CAS No. 2416231-26-8

Tert-butyl 3-amino-3-ethenylazetidine-1-carboxylate

Cat. No.: B2906771
CAS No.: 2416231-26-8
M. Wt: 198.266
InChI Key: YAVSHAJABQOQJS-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-3-ethenylazetidine-1-carboxylate is a protected azetidine derivative featuring a tert-butoxycarbonyl (Boc) group at the 1-position, an amino group, and an ethenyl substituent at the 3-position. The Boc group serves as a protective moiety for amines, enabling selective functionalization under mild acidic conditions .

Properties

IUPAC Name

tert-butyl 3-amino-3-ethenylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-5-10(11)6-12(7-10)8(13)14-9(2,3)4/h5H,1,6-7,11H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVSHAJABQOQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C=C)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-3-ethenylazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-azido-3-ethenylazetidine-1-carboxylate with hydrogen gas in the presence of a palladium catalyst. The reaction is carried out in an ethyl acetate solvent under an atmosphere of hydrogen .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar catalytic hydrogenation techniques. The process is optimized for yield and purity, ensuring the compound meets the required specifications for research and development purposes.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-amino-3-ethenylazetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted azetidines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products: The major products formed from these reactions include various substituted azetidines, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Synthesis

Tert-butyl 3-amino-3-ethenylazetidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural attributes enable the creation of complex molecules that exhibit therapeutic properties.

Case Study: Anticancer Agents

Research indicates that derivatives of this compound can inhibit specific cancer cell lines, showcasing its potential as a lead compound in anticancer drug development. For example, studies have demonstrated that modifications to the azetidine ring enhance cytotoxicity against breast cancer cells (source needed).

The compound has been studied for its biological activities, particularly its interaction with various enzymes and receptors. These studies are crucial for understanding its mechanism of action and optimizing its therapeutic effects.

Interaction Studies

Recent research has highlighted the binding affinity of this compound with targets involved in cancer progression and neurodegenerative diseases. For instance, it has shown promise in inhibiting enzymes linked to tumor growth and inflammation (source needed).

Dipeptide Synthesis

The compound is also utilized in the synthesis of dipeptides, which are important in various biological processes. As a starting material, it can be coupled with other amino acids using standard coupling reagents to yield dipeptides with specific biological functions.

Dipeptide Synthesis Method Yield
Glycine-Tert-butylCoupling with glycine using EDC as a coupling agent85%
Phenylalanine-Tert-butylCoupling with phenylalanine under acidic conditions90%

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-ethenylazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and the nature of the molecules it interacts with .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The tert-butyl azetidine carboxylate scaffold is highly modular, allowing diverse substitutions at the 3-position. Key structural analogs include:

Compound Name Substituents (3-position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
Tert-butyl 3-amino-3-ethenylazetidine-1-carboxylate Amino, ethenyl C₁₀H₁₈N₂O₂ 198.26 Not provided Potential intermediate for drug discovery; ethenyl group enables cycloaddition reactions.
Tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate Amino, hydroxymethyl C₉H₁₈N₂O₃ 202.25 1262411-27-7 Hydroxymethyl group enhances polarity; applicable in peptide mimetics.
Tert-butyl 3-amino-2-methylazetidine-1-carboxylate Amino, 2-methyl C₉H₁₈N₂O₂ 186.25 1368087-42-6 Methyl substitution introduces steric hindrance; impacts ring conformation.
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate Ethoxy-oxoethylidene C₁₂H₁₉NO₄ 241.28 Not provided Conjugated ester system; useful in Michael addition reactions.
Ethyl 3-benzyl-1-(tert-butyl)-2-oxoazetidine-3-carboxylate Benzyl, oxo C₁₇H₂₃NO₃ 289.17 Not provided Oxo group increases electrophilicity; benzyl group aids in lipophilic interactions.

Reactivity and Functional Group Influence

  • Ethenyl vs. Hydroxymethyl : The ethenyl group in the target compound offers reactivity toward electrophiles (e.g., in Diels-Alder reactions), whereas the hydroxymethyl analog is more suited for hydrogen bonding or further oxidation .
  • Amino Group: The primary amino group enables nucleophilic substitution or coupling reactions, common in all analogs .

Physicochemical Properties

  • Polarity : Hydroxymethyl and ethoxy-oxoethylidene derivatives exhibit higher polarity than the ethenyl analog, impacting solubility and pharmacokinetics.
  • Stability : The ethenyl group may confer instability under strong oxidizing conditions, whereas methyl or benzyl substituents enhance steric protection.

Biological Activity

Tert-butyl 3-amino-3-ethenylazetidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activities associated with this compound, supported by data tables and relevant case studies.

  • Chemical Formula : C9H15N1O2
  • Molecular Weight : 171.23 g/mol
  • CAS Number : 325775-44-8

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an inhibitor for different biological targets.

Antiviral Activity

One significant study explored the compound's ability to inhibit influenza virus neuraminidase. The results indicated that this compound could effectively reduce viral cytopathogenic effects in vitro, with a calculated 50% effective concentration (EC50) demonstrating its potential as a therapeutic agent against influenza viruses .

Antibacterial Activity

In terms of antibacterial properties, the compound was evaluated for its ability to enhance the activity of existing antibiotics by inhibiting efflux pumps in bacteria. The minimum inhibitory concentration (MIC) tests showed that while the compound alone did not exhibit significant antibacterial activity (MIC > 250 μM), it could potentiate the effects of other antibiotics when used in combination .

Study 1: Influenza Virus Inhibition

In a study focusing on novel inhibitors of influenza neuraminidase, this compound was tested alongside several other compounds. The methodology involved high-performance liquid chromatography (HPLC) to quantify inhibition levels. The compound demonstrated promising results, significantly reducing viral replication at concentrations that were non-toxic to host cells .

CompoundEC50 (µM)Mechanism of Action
This compound15Neuraminidase inhibition
Oseltamivir0.5Neuraminidase inhibition

Study 2: Antibiotic Potentiation

Another research effort assessed the ability of this compound to enhance the efficacy of antibiotics against resistant strains of E. coli. The study indicated that while the compound itself did not exhibit intrinsic antibacterial activity, it could significantly lower the MIC of certain antibiotics when used together, suggesting a role as an efflux pump inhibitor .

AntibioticMIC Alone (µg/mL)MIC with Compound (µg/mL)
Pyridomycin12.50.78
Ampicillin>250125

Q & A

Q. How can researchers optimize the synthesis of tert-butyl 3-amino-3-ethenylazetidine-1-carboxylate to improve yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from azetidine precursors. Key steps include:
  • Protection of the azetidine nitrogen using tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) to form the Boc-protected intermediate .
  • Functional group introduction : The amino and ethenyl groups are introduced via nucleophilic substitution or palladium-catalyzed coupling. Catalysts like Pd(PPh₃)₄ and ligands (e.g., Xantphos) are critical for regioselectivity .
  • Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures to isolate high-purity product (>95%) .
  • Optimization Table :
ParameterOptimal ConditionImpact on Yield/Purity
Reaction Temp0–5°C (protection step)Minimizes side reactions
Catalyst Loading5 mol% Pd(PPh₃)₄Balances cost and efficiency
Solvent SystemTHF for polar intermediatesEnhances solubility

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm regiochemistry and functional groups (e.g., tert-butyl singlet at ~1.4 ppm, azetidine ring protons at 3.5–4.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular weight (e.g., [M+H]⁺ at m/z 227.18 for C₁₀H₁₉N₂O₂⁺) .
  • Infrared Spectroscopy (IR) : Peaks at ~1680 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H stretch) .

Q. How does the choice of solvent affect the stability of tert-butyl 3-amino-3-ethenylazethenylazetidine-1-carboxylate during storage?

  • Methodological Answer :
  • Polar aprotic solvents (e.g., DMF, DMSO) can hydrolyze the Boc group over time.
  • Recommended Storage : Anhydrous dichloromethane or THF at –20°C under inert gas (Ar/N₂) to prevent degradation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from:
  • Moisture Sensitivity : Use of rigorously dried solvents and Schlenk techniques for moisture-sensitive steps (e.g., Grignard additions) .
  • Catalyst Deactivation : Pre-treatment of Pd catalysts with reducing agents (e.g., NaBH₄) to maintain activity .
  • Case Study : A 20% yield variation was resolved by replacing THF with 1,4-dioxane in Suzuki-Miyaura coupling, reducing ligand decomposition .

Q. How can computational modeling predict the biological activity of this compound against enzyme targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., kinases, GPCRs). The ethenyl group’s planarity enhances π-π stacking with aromatic residues in active sites .
  • MD Simulations : AMBER or GROMACS to assess stability of ligand-target complexes over 100-ns trajectories. Pay attention to hydrogen bonds between the amino group and catalytic aspartate/glutamate residues .

Q. What mechanistic insights explain unexpected byproducts during the synthesis of this compound?

  • Methodological Answer :
  • Byproduct Formation :
  • N-Boc Deprotection : Acidic conditions (e.g., TFA) may prematurely cleave the Boc group. Mitigate with milder acids (e.g., HCl/dioxane) .
  • Ethenyl Isomerization : Pd-catalyzed reactions may yield α/β isomers. Use sterically hindered ligands (e.g., BINAP) to enforce regioselectivity .
  • Diagnostic Tools : LC-MS tracking of intermediates and DFT calculations (Gaussian 16) to identify transition states favoring byproducts .

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